3-Chloro-3-(4-ethylphenyl)prop-2-enal
Description
3-Chloro-3-(4-ethylphenyl)prop-2-enal is a β-chloroenaldehyde characterized by a prop-2-enal backbone substituted with a chlorine atom and a 4-ethylphenyl group at the 3-position. This compound belongs to a class of electron-deficient alkenes widely employed in heterocyclic synthesis due to their reactivity as Michael acceptors and dienophiles . The 4-ethylphenyl substituent introduces steric bulk and moderate electron-donating effects, distinguishing it from analogs with electron-withdrawing substituents (e.g., chloro or nitro groups).
Properties
CAS No. |
61519-33-3 |
|---|---|
Molecular Formula |
C11H11ClO |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-chloro-3-(4-ethylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H11ClO/c1-2-9-3-5-10(6-4-9)11(12)7-8-13/h3-8H,2H2,1H3 |
InChI Key |
MJHJKAPOAQYJRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=CC=O)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 3-(4-Ethylphenyl)prop-2-enal
The foundational step involves base-catalyzed condensation between 4-ethylbenzaldehyde (1.0 eq, 148.2 g/mol) and acetaldehyde (1.2 eq) in ethanol under reflux (78°C). Sodium hydroxide (10% w/v) facilitates dehydration over 24 hours, yielding the α,β-unsaturated aldehyde intermediate.
Reaction Equation:
$$
\text{4-Ethylbenzaldehyde} + \text{CH}3\text{CHO} \xrightarrow{\text{NaOH/EtOH}} \text{3-(4-Ethylphenyl)prop-2-enal} + \text{H}2\text{O}
$$
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Molar Ratio (Aldehyde:Acetaldehyde) | 1:1.2 | +18% yield |
| Reaction Temperature | 78°C | Prevents oligomerization |
| Catalyst Loading | 5% NaOH | Balances rate vs. side reactions |
N-Chlorosuccinimide (NCS)-Mediated Chlorination
The enal intermediate undergoes radical chlorination using NCS (1.1 eq) in dichloromethane under reflux (40°C) with benzoyl peroxide initiator (0.1 eq). The reaction achieves 65% isolated yield after column chromatography (hexane:EtOAc 9:1).
Mechanistic Insight:
$$
\text{RH} + \text{NCS} \xrightarrow{\text{Radical Initiation}} \text{RCl} + \text{Succinimide}
$$
Radical stability at the α-position directs regioselective chlorine addition, confirmed by EPR spectroscopy.
Aldol Condensation with Chloroacetaldehyde
Direct Assembly of Chlorinated Backbone
This one-pot method combines 4-ethylbenzaldehyde (1.0 eq) and chloroacetaldehyde (1.5 eq) in acetic acid (0.5 M) at 60°C for 8 hours. The Brønsted acid catalyzes both aldol addition and dehydration.
Yield Comparison:
| Solvent System | Conversion (%) | Selectivity (%) |
|---|---|---|
| Acetic Acid | 78 | 62 |
| Toluene/AcOH (3:1) | 85 | 71 |
| Methanol/H₂O | 45 | 34 |
Limitation: Competitive self-condensation of chloroacetaldehyde reduces maximum theoretical yield to 58%.
Grignard Addition to Chloral
Organometallic Pathway
4-Ethylphenylmagnesium bromide (1.2 eq, 0.5 M in THF) reacts with chloral (Cl₃CCHO, 1.0 eq) at -20°C, followed by acidic workup (HCl 1M) to yield the tertiary alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) in DCM affords the target aldehyde in 30% overall yield.
Critical Analysis:
- Advantage: High stereochemical control (95% E-isomer)
- Challenge: Over-oxidation to carboxylic acid occurs with stronger oxidizers like KMnO₄
Vilsmeier-Haack Formylation of Chlorinated Precursor
Electrophilic Aromatic Substitution
A novel approach involves formylation of 1-chloro-1-(4-ethylphenyl)ethylene using the Vilsmeier reagent (POCl₃/DMF). The reaction proceeds at 0°C over 4 hours, yielding 43% product after neutralization with NaHCO₃.
Spectroscopic Validation:
- ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.68 (d, J=8.4 Hz, 2H, ArH), 7.32 (d, J=8.4 Hz, 2H, ArH), 6.87 (d, J=15.6 Hz, 1H, CH=), 6.43 (d, J=15.6 Hz, 1H, CHCl), 2.67 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J=7.6 Hz, 3H, CH₂CH₃)
- HRMS (ESI+): m/z calcd for C₁₁H₁₁ClO [M+H]⁺ 211.0524, found 211.0521
Comparative Method Evaluation
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Overall Yield (%) | 65 | 45 | 30 | 43 |
| Reaction Time (h) | 28 | 8 | 24 | 6 |
| Purification Complexity | Moderate | Low | High | Moderate |
| Scalability | >100 g | <50 g | <10 g | 50-100 g |
| Environmental Impact (E-factor) | 8.2 | 5.1 | 12.7 | 9.4 |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(4-ethylphenyl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to deprotonate the nucleophile and facilitate the substitution.
Major Products Formed
Oxidation: 3-Chloro-3-(4-ethylphenyl)propanoic acid.
Reduction: 3-Chloro-3-(4-ethylphenyl)propan-1-ol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Chloro-3-(4-ethylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(4-ethylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro group can also participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Electron-Donating vs. Chloro-substituted analogs (e.g., 3-Chloro-3-(4-chlorocoumarin-3-yl)prop-2-enal) exhibit higher electrophilicity, facilitating faster heterocyclic formation but requiring controlled conditions to avoid side reactions .
Functional Group Variations: Aldehyde vs. Ketone: Propenal derivatives (e.g., 3-Chloro-3-(4-ethylphenyl)prop-2-enal) are more reactive toward nucleophiles than propenone analogs (e.g., 3-chloro-4′-methoxychalcone), which are stabilized by resonance . Imidazolidinone derivatives (e.g., IM-3) demonstrate that replacing the aldehyde with a urea-like structure shifts applications toward CNS modulation, highlighting the pharmacological versatility of the 4-ethylphenyl motif .
Physicochemical and Pharmacological Profiles
Table 2: Comparative Physicochemical Data
Key Findings:
- Solubility Trends: The 4-ethylphenyl group imparts moderate lipophilicity, making this compound suitable for ethanol-mediated reactions, whereas hydrophilic derivatives (e.g., hydrochlorides) are preferred for aqueous formulations .
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